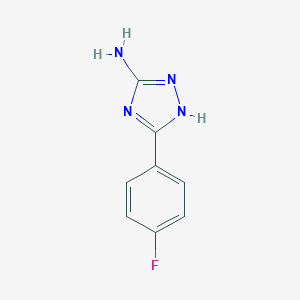

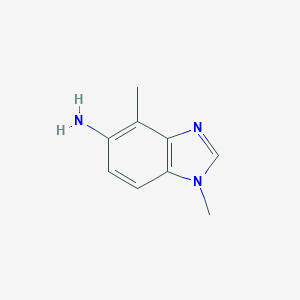

3-(1H-Imidazol-4-yl)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(1H-imidazol-1-yl)benzaldehyde, a close derivative of 3-(1H-Imidazol-4-yl)benzaldehyde, has been reported with a high yield (85.5%) through the reaction of sodium imidazolate with 4-fluorobenzaldehyde. This process involves using an autoclave as a reactor and THF as a solvent, with the reaction parameters optimized to a temperature of 150°C and a duration of 8 hours (Liu Bo, 2009).

Molecular Structure Analysis

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles, including 4-(1H-imidazol-1-yl)benzaldehyde, reveals different packing motifs through weak C—H⋯N/O interactions. The angles between the mean planes of the imidazole and arene rings offer insights into the compound's molecular structure (McClements, Wiesler, & Tanski, 2023).

Chemical Reactions and Properties

Transition-metal-free synthesis methods have been explored for inserting benzyl groups between the aldehyde and imidazole of similar compounds, demonstrating the reactivity and potential transformations of the imidazole-benzaldehyde framework (Xu et al., 2019).

Aplicaciones Científicas De Investigación

Fluorescent Probes :

- A study developed a novel ratiometric fluorescent probe for cysteine and homocysteine, utilizing a derivative of 3-(1H-Imidazol-4-yl)benzaldehyde. This probe showed a significant emission wavelength shift, making it suitable for detecting these amino acids (Lin et al., 2008).

- Another research created a ratiometric optical probe for hydrogen sulfite, using a related compound. This probe demonstrated a large emission wavelength shift and was effective in detecting hydrogen sulfite in cells (Cheng et al., 2013).

Antimicrobial and Antioxidant Activities :

- Compounds synthesized from 3-(1H-Imidazol-4-yl)benzaldehyde showed significant anti-leishmanial, antioxidant, and antifungal activities, highlighting their potential in pharmaceutical applications (Hussain et al., 2009).

Sensing and Detection :

- Lanthanide metal-organic frameworks based on a derivative of 3-(1H-Imidazol-4-yl)benzaldehyde were developed for luminescence sensing of benzaldehyde derivatives, indicating their potential as fluorescence sensors (Shi et al., 2015).

Corrosion Inhibition :

- In a study, derivatives of 3-(1H-Imidazol-4-yl)benzaldehyde were used to inhibit corrosion of carbon steel in acidic mediums. This research showed that these derivatives effectively protect metals from corrosion, which is vital in industrial applications (Costa et al., 2021).

Synthesis Methods :

- Research has been conducted on developing new methods to synthesize 3-(1H-Imidazol-4-yl)benzaldehyde with high yield, indicating its importance in organic synthesis (Liu Bo, 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds such as 4-(1h-imidazol-1-yl)benzaldehyde have been used in the synthesis of novel compounds that exhibit significant activity againstMycobacterium tuberculosis (Mtb) . These compounds inhibit the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) , which is crucial for the survival of Mtb .

Mode of Action

It’s known that related compounds can be used to synthesize(E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through Claisen–Schmidt condensation . This novel compound has been found suitable for anti-aspergillus activity study .

Biochemical Pathways

Related compounds have been shown to affect theelectron transport chain (ETC) in the cell membrane of Mtb . The ETC consists of a series of redox complexes that transfer electrons from electron donors to acceptors, generating a proton motive force used to produce ATP .

Pharmacokinetics

Analogs of related compounds have displayed substantially improved pharmacokinetic parameters . These analogs also showed potent synergy with other ETC-targeting agents, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo .

Result of Action

Related compounds have shown significant activity against bacterial strains such asE. coli , S. aureus , and B. subtilis .

Action Environment

Related compounds have been synthesized under solvent-free conditions , suggesting that the synthesis process can be environmentally friendly.

Propiedades

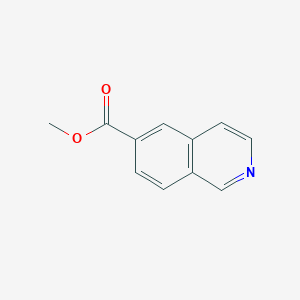

IUPAC Name |

3-(1H-imidazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJNBQWWBXJVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440993 | |

| Record name | 3-(1H-Imidazol-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-4-yl)benzaldehyde | |

CAS RN |

179056-81-6 | |

| Record name | 3-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179056-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)

![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)